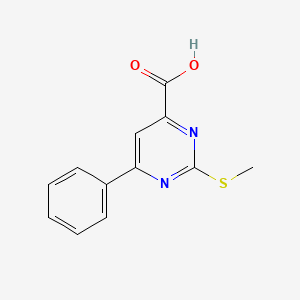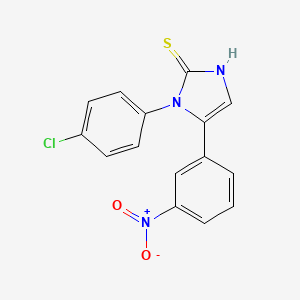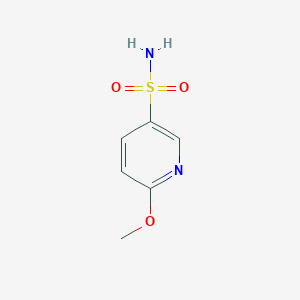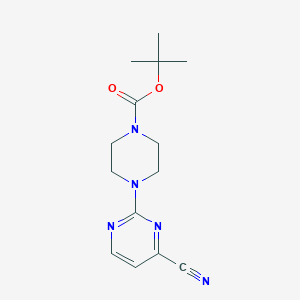
4-(2,4-Difluorobenzoyl)isoquinoline
Vue d'ensemble
Description
4-(2,4-Difluorobenzoyl)isoquinoline is a synthetic organic compound with the molecular formula C16H9F2NO . It has a molecular weight of 269.25 . The IUPAC name for this compound is (2,4-difluorophenyl)(4-isoquinolinyl)methanone .
Molecular Structure Analysis
The InChI code for 4-(2,4-Difluorobenzoyl)isoquinoline is 1S/C16H9F2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,4-Difluorobenzoyl)isoquinoline include its molecular weight of 269.25 and its molecular formula of C16H9F2NO . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Medicinal Chemistry
4-(2,4-Difluorobenzoyl)isoquinoline: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to bioactive quinoline motifs. These motifs are known for their broad spectrum of bioactivity, making them a core template in drug design . The compound’s potential for modification and functionalization allows for the development of new pharmaceuticals with improved efficacy and safety profiles.
Material Science
In material science, fluorinated isoquinolines , which include derivatives of 4-(2,4-Difluorobenzoyl)isoquinoline, are valued for their unique characteristics such as light-emitting properties . These properties are particularly useful in the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies.
Chemical Synthesis
The compound plays a role in chemical synthesis as a precursor or intermediate in the formation of more complex molecules. Its structure is conducive to various synthetic transformations, which can lead to the creation of novel compounds with potential applications in different chemical industries .
Analytical Chemistry
In analytical chemistry, derivatives of 4-(2,4-Difluorobenzoyl)isoquinoline can be used as standards or reagents in chromatographic methods and other analytical techniques. Their stability and distinct chemical properties make them suitable for use in the qualitative and quantitative analysis of complex mixtures .
Pharmacology
The pharmacological interest in 4-(2,4-Difluorobenzoyl)isoquinoline stems from its potential bioactivity. Fluorinated compounds often exhibit unique biological activities due to the electrostatic and steric effects of fluorine atoms, which can lead to the development of new therapeutic agents .
Biotechnology
In biotechnology, the compound’s fluorinated structure may be utilized in the design of probes or agents for imaging and diagnostic purposes. The incorporation of fluorine atoms can enhance the properties of biomolecules, making them more detectable or active in biological systems .
Mécanisme D'action
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO/c17-11-5-6-13(15(18)7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWBQVLPTOTKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorobenzoyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)





![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)


![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)


